molecular formula C21H23N5OS B2435014 N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921540-05-8

N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2435014
CAS No.: 921540-05-8
M. Wt: 393.51
InChI Key: OWDZNJCSIOMOLZ-UHFFFAOYSA-N
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Description

The compound is a derivative of triazole, a class of heterocyclic compounds. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . The N-substituted (prop-2-yn-1-yl)amines were synthesized using a stepwise procedure .


Molecular Structure Analysis

The molecular structure of the compound includes a triazole ring, which is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . It also contains a tolyl group, which is a functional group related to toluene .


Chemical Reactions Analysis

Triazoles are known for their significant biological and pharmacological properties, making them a strong interest in medicinal chemistry . They are commonly used in the synthesis of new bioactive molecules .

Scientific Research Applications

  • Synthesis and Structural Analysis

  • Physical and Chemical Properties

    • Evaluation of Physical-Chemical Properties : Studies have synthesized and evaluated the physical-chemical properties of related compounds, focusing on establishing their identity and structure using methods like NMR spectroscopy and chromatography (Tatyana et al., 2019).
  • Anticancer and Cytotoxic Potential

    • Cytotoxicity Testing : Research into the cytotoxicity of related compounds on human cancer cell lines revealed notable activity, highlighting the potential for developing new anticancer agents (Balewski et al., 2020).
  • Potential in Cancer Immunotherapy

    • Binding of Potent Inhibitors : A study revealed the unique sulfur-aromatic interactions that contribute to the binding of potent inhibitors, such as IDO1 inhibitors, which are speculated to be useful in cancer immunotherapy (Peng et al., 2020).

Mechanism of Action

While the specific mechanism of action for this compound is not provided, triazole compounds in general are known to bind with a variety of enzymes and receptors in the biological system, leading to various biological activities .

Properties

IUPAC Name

2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c1-16-7-9-18(10-8-16)25-13-14-26-20(25)23-24-21(26)28-15-19(27)22-12-11-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDZNJCSIOMOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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